N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.:
Cat. No.: VC15050844
Molecular Formula: C25H19FN4O3
Molecular Weight: 442.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19FN4O3 |
|---|---|
| Molecular Weight | 442.4 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C25H19FN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31) |
| Standard InChI Key | VAGRKJKEZHNONP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F |
Introduction
Structural and Molecular Information
The compound belongs to the pyrazoloquinoline family, characterized by its fused heterocyclic structure. Below are its key molecular details:
| Property | Value |
|---|---|
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Molecular Formula | CHFNO |
| Molecular Weight | 441.45 g/mol |
| SMILES Representation | COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)CC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
The compound has a complex structure incorporating a pyrazoloquinoline core with functional groups such as a fluorophenyl moiety and a methoxyphenyl group. These functional groups contribute to its chemical reactivity and potential biological activity.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic route:
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Formation of the Pyrazoloquinoline Core:
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The pyrazoloquinoline backbone is synthesized through cyclization reactions involving quinoline derivatives and hydrazine-based compounds.
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Functionalization:
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The addition of the fluorophenylmethyl group and the methoxyphenyl group is achieved through substitution reactions using appropriate reagents.
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Carboxamide Formation:
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The carboxamide group is introduced via amidation reactions involving carboxylic acid derivatives and amines.
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Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are used to confirm the structure.
Chemical Reactivity:
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The presence of a fluorine atom enhances its chemical stability.
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The methoxy group contributes to electron-donating effects, influencing reactivity in electrophilic substitution reactions.
Research Findings and Studies
Although no direct studies on this compound were found in the provided sources, related compounds demonstrate significant bioactivity:
These findings suggest that N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide may possess similar bioactivities worth exploring further.
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